molecular formula C18H26N2O3 B6471985 3-methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640974-83-8

3-methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6471985
CAS No.: 2640974-83-8
M. Wt: 318.4 g/mol
InChI Key: WUEPSPMXXFGERB-UHFFFAOYSA-N
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Description

3-Methyl-4-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridine is a pyridine derivative characterized by a 3-methyl substituent on the pyridine ring and a piperidin-4-ylmethoxy group functionalized with an oxane-2-carbonyl moiety. This structure combines a rigid pyridine core with a conformationally flexible piperidine-tetrahydrofuran hybrid, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14-12-19-8-5-16(14)23-13-15-6-9-20(10-7-15)18(21)17-4-2-3-11-22-17/h5,8,12,15,17H,2-4,6-7,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEPSPMXXFGERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s uniqueness lies in its 3-methylpyridine scaffold and the oxane-2-carbonyl-piperidine side chain. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison
Compound Name / ID Pyridine Substituent Piperidine Modification Key Functional Groups Reference
Target Compound 3-Methyl 1-(Oxane-2-carbonyl) Methoxy, oxane carbonyl
3-Chloro analog (BF18298) 3-Chloro 1-(Oxane-2-carbonyl) Methoxy, oxane carbonyl
Compound 21a (AMPK Activator) 3-Methyl 1-[(6-Ethoxypyridin-3-yl)methyl] Ethoxy, benzonitrile
Compound 41 (LSD1 Inhibitor) 4-Phenyl Ethoxycarbonyl-piperidine Chlorophenyl, fluorobenzyl
4-({4-[5-({1-[(5-Methoxypyrazin-2-yl)... 3-Methyl 1-[(5-Methoxypyrazin-2-yl)methyl] Methoxypyrazine, benzonitrile

Physicochemical Properties

  • Molecular Weight & Lipophilicity : The oxane carbonyl increases molecular weight (~338.83 g/mol for BF18298 vs. ~350–400 g/mol for AMPK activators ). The 3-methyl group likely reduces logP compared to chloro or trifluoromethyl analogs, enhancing aqueous solubility.
  • Stability : The cyclic oxane ester may resist hydrolysis better than linear esters (e.g., ethyl carboxylates in Compound 41 ), improving metabolic stability.

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